REACTION_CXSMILES
|
CC(C)=O.[CH2:5]([O:7][C:8](=[O:13])[CH2:9][C:10]([O-:12])=[O:11])[CH3:6].[K+].[Cl-].[Mg+2:16].[Cl-].C([O-])(=O)CC([O-])=O>C(Cl)Cl>[Mg+2:16].[CH2:5]([O:7][C:8](=[O:13])[CH2:9][C:10]([O-:12])=[O:11])[CH3:6].[C:8]([O:7][CH2:5][CH3:6])(=[O:13])[CH2:9][C:10]([O-:12])=[O:11] |f:1.2,3.4.5,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
potassium malonate monoethyl ester
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)[O-])=O.[K+]
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is completed by atmospheric distillation to a volume of 350 ml
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg+2].C(C)OC(CC(=O)[O-])=O.C(CC(=O)[O-])(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C)=O.[CH2:5]([O:7][C:8](=[O:13])[CH2:9][C:10]([O-:12])=[O:11])[CH3:6].[K+].[Cl-].[Mg+2:16].[Cl-].C([O-])(=O)CC([O-])=O>C(Cl)Cl>[Mg+2:16].[CH2:5]([O:7][C:8](=[O:13])[CH2:9][C:10]([O-:12])=[O:11])[CH3:6].[C:8]([O:7][CH2:5][CH3:6])(=[O:13])[CH2:9][C:10]([O-:12])=[O:11] |f:1.2,3.4.5,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
potassium malonate monoethyl ester
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)[O-])=O.[K+]
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is completed by atmospheric distillation to a volume of 350 ml
|
Name
|
|
Type
|
product
|
Smiles
|
[Mg+2].C(C)OC(CC(=O)[O-])=O.C(CC(=O)[O-])(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |